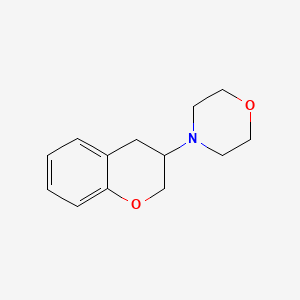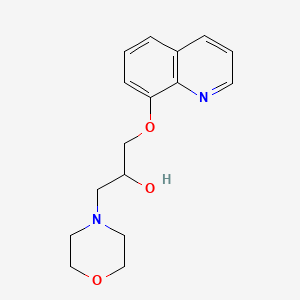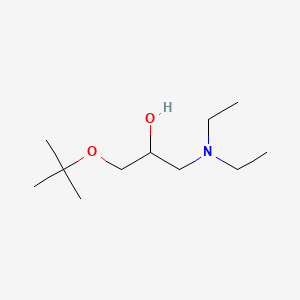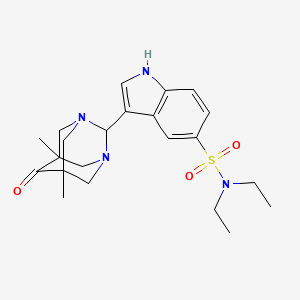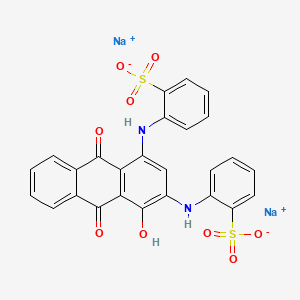
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes anthrylene and benzenesulphonate groups, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) typically involves the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process includes:
Starting Materials: Anthraquinone derivatives and sulfonating agents.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Use of continuous flow reactors for efficient mixing and reaction control.
Automation: Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pigment industries.
Applications De Recherche Scientifique
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways: It influences various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (9,10-dihydro-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)
- Disodium (9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylenebis(imino))bis(benzenesulphonate)
Uniqueness
Disodium (9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylenebis(imino))bis(benzenesulphonate) is unique due to its specific substitution pattern on the anthrylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
93941-71-0 |
|---|---|
Formule moléculaire |
C26H16N2Na2O9S2 |
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
disodium;2-[[4-hydroxy-9,10-dioxo-3-(2-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-14-7-1-2-8-15(14)25(30)23-22(24)18(27-16-9-3-5-11-20(16)38(32,33)34)13-19(26(23)31)28-17-10-4-6-12-21(17)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clé InChI |
LFMXWAQKTFLELB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC=C4S(=O)(=O)[O-])NC5=CC=CC=C5S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
